Cas no 153765-46-9 (Benzenepropanoic acid, a-[[(2E)-3-[(2Z)-2-[(3,4-dihydroxyphenyl)methylene]-2,3-dihydro-3-oxo-1,4-benzodioxin-6-yl]-1-oxo-2-propen-1-yl]oxy]-3,4-dihydroxy-,(aR)-)

Benzenepropanoic acid, a-[[(2E)-3-[(2Z)-2-[(3,4-dihydroxyphenyl)methylene]-2,3-dihydro-3-oxo-1,4-benzodioxin-6-yl]-1-oxo-2-propen-1-yl]oxy]-3,4-dihydroxy-,(aR)- structure
153765-46-9 structure
Nome del prodotto:Benzenepropanoic acid, a-[[(2E)-3-[(2Z)-2-[(3,4-dihydroxyphenyl)methylene]-2,3-dihydro-3-oxo-1,4-benzodioxin-6-yl]-1-oxo-2-propen-1-yl]oxy]-3,4-dihydroxy-,(aR)-
Numero CAS:153765-46-9
MF:C27H20O11
MW:520.441108703613
CID:191076
PubChem ID:131752903

Benzenepropanoic acid, a-[[(2E)-3-[(2Z)-2-[(3,4-dihydroxyphenyl)methylene]-2,3-dihydro-3-oxo-1,4-benzodioxin-6-yl]-1-oxo-2-propen-1-yl]oxy]-3,4-dihydroxy-,(aR)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenepropanoic acid, a-[[(2E)-3-[(2Z)-2-[(3,4-dihydroxyphenyl)methylene]-2,3-dihydro-3-oxo-1,4-benzodioxin-6-yl]-1-oxo-2-propen-1-yl]oxy]-3,4-dihydroxy-,(aR)-
    • Benzenepropanoic acid, a-[[(2E)-3-[(2Z)-2-[(3,4-dihydroxyphenyl)methylene]-2,3-dihydro-3-oxo-1,4-benzodioxin-6-yl]-1-oxo-2-pr
    • 1,4-Benzodioxin, benzenepropanoic acid deriv.
    • Benzenepropanoic acid,a-[[3-[2-[(3,4-dihydroxyphenyl)methylene]-2,3-dihydro-3-oxo-1,4-benzodioxin-6-yl]-1-oxo-2-propenyl]oxy]-3,4-dihydroxy-,[R-(Z,E)]-
    • Benzenepropanoicacid, a-[[(2E)-3-[(2Z)-2-[(3,4-dihydroxyphenyl)methylene]-2,3-dihydro-3-oxo-1,4-benzodioxin-6-yl]-1-oxo-2-propenyl]oxy]-3,4-dihydroxy-,(aR)- (9CI)
    • Melitric acid B
    • Benzenepropanoic acid, alpha-[[(2E)-3-[(2Z)-2-[(3,4-dihydroxyphenyl)methylene]-2,3-dihydro-3-oxo-1,4-benzodioxin-6-yl]-1-oxo-2-propen-1-yl]oxy]-3,4-dihydroxy-, (alphaR)-
    • 153765-46-9
    • DTXSID301099588
    • Inchi: 1S/C27H20O11/c28-17-5-1-15(9-19(17)30)12-23(26(33)34)37-25(32)8-4-14-3-7-21-22(11-14)38-27(35)24(36-21)13-16-2-6-18(29)20(31)10-16/h1-11,13,23,28-31H,12H2,(H,33,34)/b8-4+,24-13-/t23-/m1/s1
    • Chiave InChI: QKDZPQYDQYXJCV-HTJQHIEUSA-N
    • Sorrisi: C(/C1C=CC2O/C(=C\C3C=CC(O)=C(O)C=3)/C(=O)OC=2C=1)=C\C(=O)O[C@@H](C(=O)O)CC1C=CC(O)=C(O)C=1

Proprietà calcolate

  • Massa esatta: 520.10056145g/mol
  • Massa monoisotopica: 520.10056145g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 11
  • Conta atomi pesanti: 38
  • Conta legami ruotabili: 8
  • Complessità: 930
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 2
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 180Ų
  • XLogP3: 4

Benzenepropanoic acid, a-[[(2E)-3-[(2Z)-2-[(3,4-dihydroxyphenyl)methylene]-2,3-dihydro-3-oxo-1,4-benzodioxin-6-yl]-1-oxo-2-propen-1-yl]oxy]-3,4-dihydroxy-,(aR)- Letteratura correlata

Fornitori consigliati
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.